5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid
Description
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid (CAS 186830-98-8) is a halogenated aryl furan derivative with the molecular formula C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol . Its structure comprises a furan ring substituted with a methyl group at position 2, a carboxylic acid group at position 3, and a 2,5-dichlorophenyl moiety at position 5 (Figure 1). The compound exhibits a high melting point of 233–237°C , indicative of strong intermolecular interactions due to its polar functional groups and aromatic halogenation.
Properties
Molecular Formula |
C12H8Cl2O3 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3/c1-6-8(12(15)16)5-11(17-6)9-4-7(13)2-3-10(9)14/h2-5H,1H3,(H,15,16) |
InChI Key |
RJFSWSBNOCWTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid (CAS 364736-60-7)
- Structure: The phenyl ring is substituted with 2,5-dimethylphenoxymethyl instead of 2,5-dichlorophenyl. The furan ring has a carboxylic acid group at position 2.
- Molecular Weight : 246.09 g/mol , slightly lower due to the absence of chlorine atoms.
- Impact: The electron-donating methyl groups reduce electrophilicity compared to the electron-withdrawing chlorine substituents in the target compound. This likely decreases reactivity in nucleophilic aromatic substitution but may improve solubility in non-polar solvents.
N-(4-(Aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide (CAS 1314212-39-9)
- Structure: The carboxylic acid group is replaced with a carboxamide linked to an aminomethylphenyl group.
- The aminomethyl group introduces basicity, which could facilitate interactions with biological receptors.
Functional Group Modifications on the Furan Ring
5-Formylfuran-2-carboxylic Acid (CAS 13529-17-4)
- Structure : A formyl group replaces the dichlorophenyl moiety at position 5, with a carboxylic acid at position 2.
- Impact : The aldehyde group increases electrophilicity, making the compound more reactive in condensation reactions. However, the absence of aromatic chlorine reduces steric and electronic effects critical for binding in medicinal contexts .
Methyl 5-Methylfuran-2-carboxylate (CAS 2527-96-0)
Positional Isomers and Halogenation Patterns
5-(4-Chlorophenyl)-2-methylfuran-3-carboxylate
- Structure : A single 4-chloro substituent on the phenyl ring instead of 2,5-dichloro.
- Impact: The reduced halogenation decreases molecular weight (241.62 g/mol) and may lower thermal stability.
3-(2,5-Dichlorophenyl)acrylic Acid (CAS 101869-82-3)
Melting Points and Solubility
- The target compound’s high melting point (233–237°C) surpasses analogs like 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid (melting point unreported), attributed to stronger dipole-dipole interactions and halogen-based crystal packing .
- Methyl 5-methylfuran-2-carboxylate ’s ester group lowers polarity, increasing solubility in organic solvents (e.g., dichloromethane) compared to the carboxylic acid form .
Biological Activity
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furoic acid class, characterized by a unique dichlorophenyl substituent. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is , with a molecular weight of approximately 257.07 g/mol. The compound features a furan ring with a carboxylic acid group at the C3 position and a dichlorophenyl group at the C5 position, which contributes to its distinctive chemical properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.07 g/mol |
| Functional Groups | Furan, Carboxylic Acid |
| Substituents | 2,5-Dichlorophenyl |
Antimicrobial Properties
Studies have shown that compounds similar to 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid exhibit significant antimicrobial activity. For instance, research indicates that furan derivatives can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study, various furan derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains:
| Compound | MIC (µg/mL) |
|---|---|
| 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 1.00 |
| Chlorinated furan derivative | 250 |
Anticancer Activity
Preliminary studies suggest that the compound may also exhibit anticancer properties. The furan ring is a common structural motif in numerous bioactive natural products and synthetic drugs known for their anticancer activities.
Research Findings: Cytotoxicity Assays
In vitro cytotoxicity assays on cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma) have been conducted to evaluate the potential of this compound:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | TBD |
| HepG2 | TBD |
The biological activity of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Further studies are necessary to elucidate these mechanisms fully.
Synthesis Methods
The synthesis of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods, including:
- Esterification : Reacting furoic acid derivatives with dichlorophenol.
- Cyclization Reactions : Involving the formation of the furan ring through cyclization of appropriate precursors.
Summary of Synthesis Routes
| Method | Description |
|---|---|
| Esterification | Formation from furoic acid derivatives |
| Cyclization | Creation of the furan structure |
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